molecular formula C16H17BrN2OS B3438905 2-(1-azepanyl)-5-(4-bromobenzylidene)-1,3-thiazol-4(5H)-one

2-(1-azepanyl)-5-(4-bromobenzylidene)-1,3-thiazol-4(5H)-one

Cat. No. B3438905
M. Wt: 365.3 g/mol
InChI Key: MWJUQSNOBXKUJS-KAMYIIQDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-azepanyl)-5-(4-bromobenzylidene)-1,3-thiazol-4(5H)-one, also known as ABT-737, is a small molecule inhibitor that has been widely used in scientific research for its ability to selectively target and inhibit the activity of anti-apoptotic proteins.

Mechanism of Action

2-(1-azepanyl)-5-(4-bromobenzylidene)-1,3-thiazol-4(5H)-one binds to the hydrophobic groove of anti-apoptotic proteins, such as Bcl-2, Bcl-XL, and Bcl-w, and prevents them from interacting with pro-apoptotic proteins, such as Bax and Bak. This disruption of the anti-apoptotic/pro-apoptotic protein interaction leads to the activation of Bax and Bak, which in turn leads to the release of cytochrome c from the mitochondria and the activation of caspases, ultimately resulting in apoptosis.
Biochemical and Physiological Effects
2-(1-azepanyl)-5-(4-bromobenzylidene)-1,3-thiazol-4(5H)-one has been shown to induce apoptosis in cancer cells both in vitro and in vivo. In addition, 2-(1-azepanyl)-5-(4-bromobenzylidene)-1,3-thiazol-4(5H)-one has been shown to sensitize cancer cells to other chemotherapeutic agents, such as paclitaxel and doxorubicin. 2-(1-azepanyl)-5-(4-bromobenzylidene)-1,3-thiazol-4(5H)-one has also been shown to have minimal toxicity in normal cells, indicating its potential as a selective cancer therapy.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(1-azepanyl)-5-(4-bromobenzylidene)-1,3-thiazol-4(5H)-one in lab experiments is its selectivity for anti-apoptotic proteins, which allows for the targeted induction of apoptosis in cancer cells. However, one limitation of using 2-(1-azepanyl)-5-(4-bromobenzylidene)-1,3-thiazol-4(5H)-one is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the use of 2-(1-azepanyl)-5-(4-bromobenzylidene)-1,3-thiazol-4(5H)-one in scientific research. One potential direction is the development of more soluble analogs of 2-(1-azepanyl)-5-(4-bromobenzylidene)-1,3-thiazol-4(5H)-one, which would improve its administration in vivo. Another potential direction is the combination of 2-(1-azepanyl)-5-(4-bromobenzylidene)-1,3-thiazol-4(5H)-one with other chemotherapeutic agents to improve its efficacy. Additionally, the use of 2-(1-azepanyl)-5-(4-bromobenzylidene)-1,3-thiazol-4(5H)-one in combination with other targeted therapies, such as immunotherapy, may also be explored.

Scientific Research Applications

2-(1-azepanyl)-5-(4-bromobenzylidene)-1,3-thiazol-4(5H)-one has been extensively used in scientific research for its ability to selectively target and inhibit the activity of anti-apoptotic proteins, such as Bcl-2, Bcl-XL, and Bcl-w. This inhibition of anti-apoptotic proteins leads to the activation of pro-apoptotic proteins, such as Bax and Bak, and ultimately triggers apoptosis in cancer cells. 2-(1-azepanyl)-5-(4-bromobenzylidene)-1,3-thiazol-4(5H)-one has been shown to be effective in inducing apoptosis in various cancer cell lines, including leukemia, lymphoma, and solid tumors.

properties

IUPAC Name

(5Z)-2-(azepan-1-yl)-5-[(4-bromophenyl)methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2OS/c17-13-7-5-12(6-8-13)11-14-15(20)18-16(21-14)19-9-3-1-2-4-10-19/h5-8,11H,1-4,9-10H2/b14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWJUQSNOBXKUJS-KAMYIIQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NC(=O)C(=CC3=CC=C(C=C3)Br)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCN(CC1)C2=NC(=O)/C(=C/C3=CC=C(C=C3)Br)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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